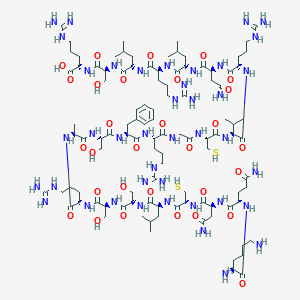
GD-6 Peptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GD-6 Peptide, also known as this compound, is a useful research compound. Its molecular formula is C104H183N41O30S2 and its molecular weight is 2552 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Key Properties
- Amino Acid Sequence : KQNCLSSRASFRGCVRNLRLSR
- Molecular Weight : Approximately 2.5 kDa
- Source : Derived from the carboxy-terminal region of the laminin A chain.
Cell Adhesion and Migration
GD-6 peptide has been shown to facilitate cell attachment to laminin-coated surfaces while inhibiting adhesion to other matrix proteins. This property is vital for understanding cell migration in tissue repair and development.
Case Study: Integrin Binding
In a study, this compound was utilized to identify binding sites within laminin for the alpha 3 beta 1 integrin receptor. The results indicated that GD-6 significantly inhibited cell adhesion to laminin-coated surfaces, demonstrating its potential as a therapeutic agent in conditions where modulation of cell adhesion is required .
Cancer Therapy
This compound has been investigated for its immunomodulatory effects, particularly in enhancing T cell responses against tumors.
Case Study: Immunomodulation in Melanoma
Research demonstrated that a gD-derived peptide (Pep(2)), based on GD-6, increased activated T cells' proliferation and enhanced their cytotoxic effects on melanoma cells. This suggests that GD-6 peptides may serve as adjuvants in cancer immunotherapy by disrupting inhibitory immune checkpoints .
Drug Delivery Systems
This compound plays a role in developing peptide-based drug delivery systems due to its ability to form stable nanostructures.
Table: Characteristics of Peptide-Based Drug Delivery Systems
| Feature | Description |
|---|---|
| Self-Assembly | Forms micelles or nanofibers for drug encapsulation |
| Targeting Capability | Can be modified for specific cell targeting |
| Release Mechanism | Stimuli-responsive release based on pH or enzymatic activity |
| Applications | Cancer therapy, gene delivery |
Peptide-based systems utilizing GD-6 have shown promise in delivering hydrophobic drugs effectively while maintaining biocompatibility .
Imaging Techniques
This compound has been explored as a component in MRI contrast agents, enhancing imaging resolution for tumor detection.
Case Study: MRI Contrast Agent Development
A study focused on a peptide-targeted MRI contrast agent using GD-6 showed improved specificity for prostate tumors in animal models, indicating its potential utility in diagnostic imaging .
Propriétés
Numéro CAS |
141627-61-4 |
|---|---|
Formule moléculaire |
C104H183N41O30S2 |
Poids moléculaire |
2552 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C104H183N41O30S2/c1-49(2)36-62(86(161)130-58(25-17-33-122-102(114)115)83(158)134-63(37-50(3)4)87(162)141-70(45-148)93(168)133-61(99(174)175)27-19-35-124-104(118)119)135-90(165)66(40-75(108)151)138-84(159)59(26-18-34-123-103(116)117)132-98(173)78(52(7)8)145-97(172)72(47-176)127-77(153)42-125-81(156)56(23-15-31-120-100(110)111)129-89(164)65(39-54-20-11-10-12-21-54)137-94(169)68(43-146)140-79(154)53(9)126-82(157)57(24-16-32-121-101(112)113)131-92(167)69(44-147)143-95(170)71(46-149)142-88(163)64(38-51(5)6)136-96(171)73(48-177)144-91(166)67(41-76(109)152)139-85(160)60(28-29-74(107)150)128-80(155)55(106)22-13-14-30-105/h10-12,20-21,49-53,55-73,78,146-149,176-177H,13-19,22-48,105-106H2,1-9H3,(H2,107,150)(H2,108,151)(H2,109,152)(H,125,156)(H,126,157)(H,127,153)(H,128,155)(H,129,164)(H,130,161)(H,131,167)(H,132,173)(H,133,168)(H,134,158)(H,135,165)(H,136,171)(H,137,169)(H,138,159)(H,139,160)(H,140,154)(H,141,162)(H,142,163)(H,143,170)(H,144,166)(H,145,172)(H,174,175)(H4,110,111,120)(H4,112,113,121)(H4,114,115,122)(H4,116,117,123)(H4,118,119,124)/t53-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,78-/m0/s1 |
Clé InChI |
NETAVRUBICKBPB-IOQQUYLGSA-N |
SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N |
Key on ui other cas no. |
141627-61-4 |
Séquence |
KQNCLSSRASFRGCVRNLRLSR |
Synonymes |
GD-6 peptide laminin-derived peptide, GD-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















